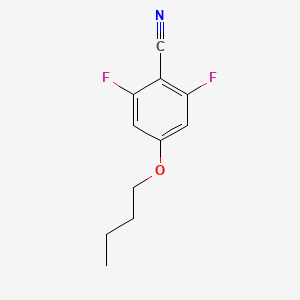

4-Butoxy-2,6-difluorobenzonitrile

Description

Contextualization of Fluorinated Benzonitriles in Chemical Research

Fluorinated benzonitriles are a cornerstone in the development of advanced materials and pharmaceuticals. The incorporation of fluorine atoms into the benzonitrile (B105546) scaffold dramatically alters the molecule's physicochemical properties. The high electronegativity of fluorine can influence the acidity of nearby protons, modulate the lipophilicity, and enhance metabolic stability in biological systems. nih.gov The nitrile group, a strong electron-withdrawing group, further polarizes the aromatic ring and serves as a versatile synthetic handle for a variety of chemical transformations. This combination of functionalities makes fluorinated benzonitriles valuable precursors and key components in the synthesis of liquid crystals, agrochemicals, and therapeutic agents. nih.govsigmaaldrich.com For instance, the presence of ortho-fluorine atoms can influence the conformation of the molecule, a critical factor in the design of liquid crystalline materials with specific mesophases. epo.org

Significance of Alkoxy Functionalities in Aromatic Systems

The alkoxy group (R-O-Ar), in this case, a butoxy group (-OC₄H₉), plays a crucial role in modifying the properties of aromatic compounds. As an electron-donating group, it can influence the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The length and branching of the alkyl chain in the alkoxy group are critical determinants of a molecule's physical properties, such as melting point, boiling point, and solubility. In the context of materials science, the alkoxy chain length is a key parameter for tuning the mesomorphic properties of liquid crystals, influencing the temperature range and type of liquid crystalline phases observed. nih.gov For example, in the design of liquid crystal precursors, the alkyloxy chain length is systematically varied to achieve the desired phase behavior. nih.gov

Overview of Research Trajectories for 4-Butoxy-2,6-difluorobenzonitrile and Related Structures

Research involving this compound and its analogs primarily points towards their application as intermediates in the synthesis of more complex molecules, particularly for materials science applications. The unique substitution pattern suggests its utility as a building block for liquid crystals. The difluoro substitution at the ortho positions can lead to materials with high dielectric anisotropy, a desirable property for display applications. epo.org The para-butoxy group, as mentioned, is instrumental in controlling the mesophase behavior.

While specific research exclusively focused on this compound is not abundant in publicly available literature, the synthetic strategies for analogous compounds are well-established. A plausible synthetic route could involve the nucleophilic aromatic substitution of a precursor like 2,4,6-trifluorobenzonitrile (B12505) with sodium butoxide. Alternatively, one could start with 4-hydroxy-2,6-difluorobenzonitrile and perform a Williamson ether synthesis with a butyl halide. The synthesis of the core 2,6-difluorobenzonitrile (B137791) structure is often achieved through the fluorination of 2,6-dichlorobenzonitrile (B3417380) using a fluoride (B91410) salt like potassium fluoride in a polar aprotic solvent. google.comsemanticscholar.org

The characterization of such a compound would typically involve standard spectroscopic techniques.

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the butyl chain protons and the aromatic protons, with characteristic splitting patterns due to fluorine-hydrogen coupling. |

| ¹³C NMR | Resonances for the carbon atoms of the butyl chain, the aromatic ring, and the nitrile carbon, with carbon-fluorine coupling constants providing structural information. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |

| FT-IR | Characteristic absorption bands for the C≡N stretch of the nitrile group, C-F stretching vibrations, and C-O-C stretching of the ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

The exploration of this compound and its derivatives is likely to continue, driven by the perpetual search for new materials with tailored properties for advanced technological applications.

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMAQHPUVUFLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290782 | |

| Record name | Benzonitrile, 4-butoxy-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-94-5 | |

| Record name | Benzonitrile, 4-butoxy-2,6-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-butoxy-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Butoxy 2,6 Difluorobenzonitrile

Strategies for the Direct Synthesis of 4-Butoxy-2,6-difluorobenzonitrile

Direct synthesis methods focus on introducing the butoxy group onto a difluorobenzonitrile scaffold in the final stages of the synthetic sequence.

The core of this approach lies in the Nucleophilic Aromatic Substitution (SNAr) reaction. The benzonitrile (B105546) ring in 2,6-difluorobenzonitrile (B137791) derivatives is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two ortho-fluorine atoms and the para-cyano group. youtube.com This activation facilitates the displacement of a suitable leaving group at the 4-position by a butoxide nucleophile.

A common precursor for this reaction is 2,4,6-trifluorobenzonitrile (B12505). The fluorine atom at the 4-position (para to the nitrile) is the most activated and susceptible to substitution. The reaction proceeds by the attack of a butoxide salt, such as sodium butoxide or potassium butoxide, on the carbon atom bearing the para-fluorine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. youtube.com Subsequent elimination of the fluoride (B91410) ion yields the final product, this compound. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to solvate the cation of the butoxide salt and facilitate the reaction.

An alternative direct route is the Williamson ether synthesis. wikipedia.org This classical method involves the O-alkylation of a phenol (B47542) with an alkyl halide. masterorganicchemistry.comkhanacademy.org In this context, the precursor is 4-hydroxy-2,6-difluorobenzonitrile. researchgate.netthsci.comchemspider.com

The synthesis involves two key steps:

Deprotonation of the Phenol: The phenolic hydroxyl group of 4-hydroxy-2,6-difluorobenzonitrile is first deprotonated using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this step include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. youtube.com

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking a primary butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. This proceeds via an SN2 mechanism, where the phenoxide displaces the halide leaving group to form the ether linkage. wikipedia.orgorganicchemistrytutor.com

This method is highly effective because it uses a primary alkyl halide, which is ideal for SN2 reactions and minimizes competing elimination reactions. masterorganicchemistry.com

Precursor Synthesis and Functionalization for this compound

The availability and synthesis of key precursors are critical for the successful production of this compound.

The synthesis of the necessary starting materials often begins with more readily available dihalogenated aromatic compounds.

Synthesis of 2,6-Difluorobenzonitrile: The parent scaffold, 2,6-difluorobenzonitrile, is commonly produced from 2,6-dichlorobenzonitrile (B3417380) through a halogen exchange (Halex) reaction. This transformation involves treating 2,6-dichlorobenzonitrile with a fluoride source, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane (B150427). chemicalbook.comsemanticscholar.org The reaction often requires high temperatures (170-230°C) and sometimes a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. semanticscholar.org

Synthesis of 4-Hydroxy-2,6-difluorobenzonitrile: This key precursor for the Williamson ether synthesis can be prepared from 3,5-difluoroaniline. researchgate.net The multi-step process involves bromination of the aniline (B41778), followed by a diazotization-hydrolysis sequence to replace the amino group with a hydroxyl group, and finally a cyanidation step to introduce the nitrile functionality. researchgate.net

Synthesis of 4-Bromo-2,6-difluorobenzonitrile: This compound can serve as a precursor for introducing other functional groups or can be used in cross-coupling reactions. One method starts from 3,5-difluorobromobenzene. google.comchemicalbook.com Another approach involves the dehydration of 4-bromo-2,6-difluorobenzamide (B1444744) using a dehydrating agent like cyanuric chloride. chemicalbook.com

A summary of precursor synthesis conditions is presented below.

Table 1: Selected Precursor Synthesis Methodologies| Precursor | Starting Material(s) | Key Reagents & Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|

| 2,6-Difluorobenzonitrile | 2,6-Dichlorobenzonitrile | KF, Sulfolane, 170-230°C | ~90% | semanticscholar.org |

| 4-Hydroxy-2,6-difluorobenzonitrile | 3,5-Difluoroaniline | 1. Bromination 2. Diazotization/Hydrolysis 3. Cyanidation | Not Specified | researchgate.net |

Potential reactions could include:

Free-Radical Halogenation: The methylene (B1212753) groups of the butyl chain could be susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator. Reactivity would likely decrease along the chain, away from the activating influence of the ether oxygen.

Oxidation: Strong oxidizing agents could potentially cleave the ether or oxidize the alkyl chain. More controlled oxidation might be possible at the terminal methyl group or at the methylene group adjacent to the oxygen, though this can be challenging to achieve selectively.

These transformations are hypothetical for this specific molecule and would require empirical investigation to determine their feasibility and selectivity in the presence of the activated aromatic ring.

Reaction Condition Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. The key parameters to consider depend on the chosen synthetic route (SNAr vs. Williamson ether synthesis). Based on studies of analogous SNAr reactions on polyfluoroarenes and general principles of ether synthesis, several factors can be fine-tuned. researchgate.net

For the SNAr route , optimization would focus on:

Base/Nucleophile Source: The choice and concentration of the butoxide source (e.g., sodium butoxide vs. potassium butoxide) can impact reaction rates.

Solvent: Aprotic polar solvents like DMF, DMSO, or sulfolane are essential. The choice of solvent can affect reagent solubility and reaction temperature.

Temperature: SNAr reactions on activated arenes can often proceed at moderate temperatures, but optimization is needed to balance reaction rate with potential side reactions.

Leaving Group: While fluorine is a common leaving group in highly activated systems, other halogens like chlorine or bromine at the 4-position could also be used, potentially altering the required reaction conditions.

For the Williamson ether synthesis route , key optimization points include:

Base: The strength of the base (e.g., K₂CO₃ vs. NaH) used to deprotonate the precursor phenol must be sufficient to generate the phenoxide without causing undesired side reactions.

Alkylating Agent: The reactivity of the butyl halide (I > Br > Cl) will affect the reaction time and temperature.

Temperature: Gentle heating is often required to drive the SN2 reaction to completion.

The table below summarizes key parameters for optimization.

Table 2: Parameters for Optimization in this compound Synthesis| Synthetic Route | Parameter | Options & Considerations |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Leaving Group (at C4) | F, Cl, Br, NO₂ (Fluorine is common for activated systems) |

| Nucleophile | Sodium butoxide, Potassium butoxide | |

| Solvent | DMF, DMSO, Sulfolane, Acetonitrile | |

| Temperature | 25°C to 150°C, depending on substrate activity | |

| Williamson Ether Synthesis | Precursor | 4-Hydroxy-2,6-difluorobenzonitrile |

| Base | K₂CO₃, Cs₂CO₃, NaH, KHMDS | |

| Alkylating Agent | 1-Bromobutane, 1-Iodobutane, Butyl tosylate |

Solvent Effects on Reaction Efficacy

The choice of solvent is critical in the synthesis of fluorinated aromatic compounds like this compound, as it directly influences reaction rates and yields. Aprotic polar solvents are frequently employed due to their ability to dissolve reactants, including inorganic salts, without participating directly in the reaction.

In the key fluorination step, where chloro- or other halo-benzonitriles are converted to their fluoro-analogs via nucleophilic aromatic substitution (SNAr), solvents such as sulfolane, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are preferred. googleapis.comgoogle.com These solvents effectively solvate the cation of the fluoride salt (e.g., potassium fluoride), enhancing the nucleophilicity of the fluoride anion and facilitating the displacement of leaving groups on the aromatic ring. For instance, the synthesis of 2,6-difluorobenzonitrile from 2,6-dichlorobenzonitrile is successfully carried out in sulfolane. google.comchemicalbook.com

For the subsequent butoxylation step, where the butoxy group is introduced, polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone (B3395972) are typically used. These solvents are suitable for SNAr reactions involving alkoxides, such as sodium butoxide, ensuring the reactants remain in solution and can interact effectively. The use of an appropriate solvent prevents unwanted side reactions and can minimize the formation of byproducts. googleapis.com

Table 1: Solvent Selection in Related Syntheses

| Reaction Type | Precursor Example | Recommended Solvents | Rationale |

|---|---|---|---|

| Fluorination | 2,3,6-trichlorobenzonitrile (B3052852) | Sulfolane, DMSO, NMP | Enhances fluoride ion solubility and nucleophilicity. googleapis.com |

| Butoxylation | 2-Fluoro-4-chlorobenzonitrile | DMF, Acetone | Dissolves alkoxide nucleophiles for efficient substitution. |

| Cyanation | 4-butoxy-2-fluorobromobenzene | DMF | Suitable for palladium-catalyzed cyanation reactions. |

Catalyst Selection and Activity (e.g., Palladium-Catalyzed Cross-Coupling for Derivatives)sigmaaldrich.com

Catalysts play a pivotal role in both the synthesis of the target molecule and the creation of its derivatives. For the synthesis itself, phase-transfer catalysts such as polyethylene (B3416737) glycol (PEG-400) or crown ethers can be employed during the fluorination step to accelerate the reaction by improving the transfer of the fluoride salt into the organic phase.

For creating derivatives of this compound, palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules from a common precursor. sigmaaldrich.com To participate in these reactions, the this compound core would typically be functionalized with a leaving group (e.g., bromine, iodine, or triflate) suitable for oxidative addition to a palladium(0) complex. youtube.com

Common palladium-catalyzed cross-coupling reactions applicable for derivatization include:

Suzuki-Miyaura Coupling: Reaction of an organoboron species with an aryl halide. sigmaaldrich.comyoutube.com

Heck Coupling: Reaction of an alkene with an aryl halide. sigmaaldrich.comyoutube.com

Sonogashira Coupling: Reaction of a terminal alkyne with an aryl halide. sigmaaldrich.comyoutube.com

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an aryl halide and an amine. sigmaaldrich.com

Cyanation: Introduction of a nitrile group, often using a cyanide source like zinc cyanide (Zn(CN)₂) with a palladium catalyst such as Pd(PPh₃)₄.

The choice of palladium catalyst is crucial and often involves a specific combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand (e.g., phosphines like PPh₃, X-Phos, or N-heterocyclic carbenes). sigmaaldrich.comnih.gov Well-defined, air-stable precatalysts have been developed to improve reliability and ease of use in these transformations. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Typical Palladium Catalyst/Ligand | Application |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, Buchwald precatalysts | C-C bond formation (aryl-aryl, etc.). sigmaaldrich.com |

| Heck | Alkenes | Pd(OAc)₂ + PPh₃, Pd(P(t-Bu)₃)₂ | C-C bond formation (alkenylation of arenes). sigmaaldrich.com |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ + CuI | C-C bond formation (alkynylation of arenes). sigmaaldrich.comyoutube.com |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃ + Buchwald ligands (e.g., XPhos) | C-N bond formation. sigmaaldrich.com |

| Negishi | Organozinc reagent | Pd(Amphos)₂Cl₂ | C-C bond formation. sigmaaldrich.com |

Temperature and Pressure Parameters in Synthetic Pathways

Temperature and pressure are critical parameters that must be precisely controlled to ensure the desired reaction proceeds efficiently while minimizing decomposition and side reactions. The synthesis of halogenated benzonitriles often requires elevated temperatures to overcome the activation energy for nucleophilic aromatic substitution.

For the fluorination of chlorinated precursors, reaction temperatures typically range from 170°C to 250°C. google.com For example, the reaction of 2,3,6-trichlorobenzonitrile with potassium fluoride in NMP is conducted at 190°C, while a similar reaction in DMSO is run at 170°C. google.com These reactions are generally carried out at atmospheric pressure.

In contrast, catalytic reduction steps, which may be used to dehalogenate a precursor like 3-chloro-2,6-difluorobenzonitrile (B1589925), are performed under positive hydrogen pressure. googleapis.com These reactions typically use a palladium-on-carbon (Pd/C) catalyst and are conducted at pressures ranging from 5 to 50 kg/cm ² and temperatures between 0°C and 200°C, with a preferred range of 50°C to 100°C. googleapis.comgoogle.com

The butoxylation step is also performed at elevated temperatures, for instance, between 120°C and 150°C in a solvent like DMF, to ensure a reasonable reaction rate.

Table 3: Temperature and Pressure in Related Synthetic Steps

| Synthetic Step | Temperature Range | Pressure | Catalyst/Reagents | Source |

|---|---|---|---|---|

| Fluorination | 170°C - 250°C | Atmospheric | KF / Sulfolane or DMSO | google.com |

| Catalytic Reduction | 50°C - 100°C | 5 - 50 kg/cm ² H₂ | Pd/C or Pt | googleapis.comgoogle.com |

| Butoxylation | 120°C - 150°C | Atmospheric | NaOBut / DMF |

| Pd-Catalyzed Cyanation | ~100°C | Atmospheric | Pd(PPh₃)₄ / Zn(CN)₂ | |

Purification and Isolation Techniques for Academic Research Scale

Following the chemical synthesis, a multi-step purification process is required to isolate this compound in high purity, particularly for academic research where compound integrity is paramount. The specific techniques employed depend on the physical properties of the product and the nature of the impurities.

A standard academic-scale workup procedure typically begins after the reaction is complete. This may involve:

Filtration: The reaction mixture is first filtered to remove solid catalysts (e.g., Pd/C) or insoluble inorganic salts (e.g., potassium chloride). google.com

Extraction and Liquid-Phase Separation: The filtrate is often poured into water and extracted with an immiscible organic solvent, such as methylene chloride or ethyl acetate. This separates the desired organic product from water-soluble materials like DMF or residual salts. The organic layers are then combined and washed. google.com

Drying and Solvent Removal: The organic extract is dried over an anhydrous agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

For further purification of the crude product, the following techniques are standard on a research scale:

Column Chromatography: This is a highly effective method for achieving high purity. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a gradient of hexane (B92381) and ethyl acetate. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an excellent method for purification, separating it from non-volatile impurities or byproducts with different boiling points. google.com For example, 3-chloro-2,6-difluorobenzonitrile is purified by distillation at a boiling point of 95°C under 11 mmHg vacuum. google.com

Recrystallization: For solid products, recrystallization from a suitable solvent (such as n-hexane) is a common and effective technique to obtain highly pure crystalline material. google.com The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

The final pure product's identity and purity are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights into the Reactivity of 4 Butoxy 2,6 Difluorobenzonitrile

Nucleophilic Aromatic Substitution (S_NAr) Mechanisms Involving the Fluorinated Core

The presence of two fluorine atoms on the aromatic ring renders 4-Butoxy-2,6-difluorobenzonitrile particularly susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This class of reactions is fundamental to the functionalization of this and similar aromatic compounds.

Reactivity at the Benzonitrile (B105546) Framework

The benzonitrile framework, activated by the fluorine substituents, is the primary site of nucleophilic attack. In S_NAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity of the ring. The positions of the substituents on the ring are crucial in determining the regioselectivity of these reactions. researchgate.net

The electron-withdrawing nature of the nitrile group and the fluorine atoms makes the carbon atoms attached to the fluorine atoms highly electrophilic and thus prone to nucleophilic attack. While specific studies on this compound are not widely available, the general principles of S_NAr on similar difluorobenzonitrile derivatives suggest that substitution can occur at either the C2 or C6 position. The outcome of such reactions is often influenced by the nature of the nucleophile and the reaction conditions.

Role of Fluorine Substituents in Activating Aromatic Systems

The order of reactivity for halogens in S_NAr reactions is typically F > Cl > Br > I, which is the reverse of the order seen in S_N2 reactions. masterorganicchemistry.com This highlights the unique mechanism of S_NAr, where the stabilization of the intermediate is more significant than the leaving group's ability. stackexchange.com Furthermore, the presence of multiple fluorine atoms, as in this compound, enhances this activating effect. researchgate.net

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (S_NAr) |

| Key Intermediate | Meisenheimer Complex |

| Role of Fluorine | Activates the aromatic ring via a strong inductive effect. |

| Reactivity Order | F > Cl > Br > I |

Reactivity of the Nitrile Group in this compound

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles can lead to the formation of amides and subsequently carboxylic acids. This process can be catalyzed by acids or bases. For instance, the hydrolysis of 2,6-difluorobenzonitrile (B137791) has been studied as a route to produce 2,6-difluorobenzamide, an important intermediate in the synthesis of certain pesticides. researchgate.net While specific data on the hydrolysis of this compound is limited, the general principles suggest that under appropriate conditions, the nitrile group can be converted to an amide (4-Butoxy-2,6-difluorobenzamide) and then to the corresponding carboxylic acid (4-Butoxy-2,6-difluorobenzoic acid). The use of catalysts like zirconium dioxide has been shown to be effective in the hydrolysis of amide bonds in other systems. rsc.org

Reduction Reactions

The nitrile group can be reduced to a primary amine. Various reducing agents can be employed for this transformation. thieme-connect.deresearchgate.netorganic-chemistry.org For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective in reducing a wide range of aromatic nitriles to their corresponding benzylamines. nih.govacs.org Benzonitriles with electron-withdrawing groups, such as the difluoro-substituted compound , generally undergo reduction more rapidly and in higher yields. nih.govacs.org It is also possible to selectively reduce the nitrile group in the presence of other functional groups like esters, provided the nitrile is activated by an electron-withdrawing substituent. nih.govacs.org

| Reaction | Product | Reagents/Conditions |

| Hydrolysis | Amide, Carboxylic Acid | Acid or base catalysis |

| Reduction | Primary Amine | e.g., Diisopropylaminoborane/LiBH4 |

Electronic Effects of the Butoxy Group on Aromatic Reactivity

The butoxy group (-O-C4H9) attached to the aromatic ring primarily exerts its influence through electronic effects, which are a combination of inductive and resonance effects. numberanalytics.com

The oxygen atom of the butoxy group is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect. However, and more significantly, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect. masterorganicchemistry.comsavemyexams.com In electrophilic aromatic substitution reactions, this resonance effect typically dominates, making the alkoxy group an activating group and an ortho-, para-director. savemyexams.com

| Effect | Description |

| Inductive Effect | Electron-withdrawing due to the electronegativity of the oxygen atom. |

| Resonance Effect | Electron-donating due to the delocalization of oxygen's lone pairs into the aromatic ring. |

Investigations into Intramolecular Rearrangements and Isomerization Processes (e.g., in related p-alkoxyanilines)

While specific experimental studies on the intramolecular rearrangements and isomerization of this compound are not extensively documented in publicly available literature, an understanding of its potential reactivity can be inferred from the behavior of structurally related compounds, particularly p-alkoxyanilines and other substituted aryl ethers. The electronic properties of the substituents on the aromatic ring of this compound—namely the electron-donating butoxy group and the electron-withdrawing difluoro and nitrile moieties—are expected to significantly influence the feasibility and outcome of such rearrangements.

One of the most relevant potential rearrangements for the aryl ether component of this molecule is the Fries rearrangement. The classic Fries rearrangement involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.comwikipedia.org For this compound, this would hypothetically involve a precursor ester. The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate via coordination of the Lewis acid to the acyl oxygen. byjus.comwikipedia.org This electrophilic intermediate then attacks the aromatic ring.

The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions. Generally, lower reaction temperatures favor the formation of the para-substituted product, whereas higher temperatures tend to yield the ortho-isomer. byjus.comwikipedia.org This is often attributed to kinetic versus thermodynamic control, with the ortho product being more thermodynamically stable due to the potential for chelation with the catalyst. wikipedia.org The polarity of the solvent also plays a role, with non-polar solvents favoring ortho substitution. wikipedia.org

However, the presence of strongly deactivating groups, such as the nitrile and fluorine atoms in this compound, typically leads to lower yields in the Fries rearrangement. byjus.com An alternative approach could be the photo-Fries rearrangement, which proceeds through a radical mechanism and can be effective even with deactivating substituents on the aromatic ring, although it often results in low yields. wikipedia.org

In the context of related p-alkoxyanilines, intramolecular migrations are also a subject of study. For instance, the Hoffmann bromamide (B1595942) degradation of an amide derived from a carboxylic acid with an additional carbon would lead to an aniline (B41778) with one fewer carbon atom, involving the migration of the aryl group to a nitrogen atom. ncert.nic.in Another relevant reaction for anilines is diazotization, which converts the primary amine into a diazonium salt. While these salts are typically more stable for aromatic than for aliphatic amines, they are highly reactive intermediates for a variety of substitution reactions rather than true rearrangements of the carbon skeleton in the sense of a Fries or Claisen rearrangement. byjus.com More complex intramolecular migrations, such as the 1,3-aza-Brook rearrangement involving silyl (B83357) migration in specifically substituted aniline derivatives, have also been reported. researchgate.net

The following table illustrates the general principles of regioselectivity in the Fries rearrangement based on reaction conditions, which would be a critical consideration for any potential rearrangement studies involving precursors to or derivatives of this compound.

| Parameter | Condition | Favored Product | Rationale |

| Temperature | Low | para-isomer | Kinetic Control |

| High | ortho-isomer | Thermodynamic Control (chelation) | |

| Solvent Polarity | Non-polar | ortho-isomer | Favors intramolecular character |

| Polar | para-isomer | Stabilizes separated ion pairs | |

| Catalyst | Lewis Acid (e.g., AlCl₃) | ortho and para | Formation of acylium cation |

Table 1. General Influence of Reaction Conditions on the Regioselectivity of the Fries Rearrangement.

It is important to reiterate that the application of these principles to this compound is speculative and would require dedicated experimental investigation to confirm the specific outcomes and mechanistic pathways.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 4 Butoxy 2,6 Difluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule. For 4-Butoxy-2,6-difluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for an unambiguous structural assignment.

Due to the limited availability of direct experimental data for this compound, the following sections will present a comparative analysis based on the well-characterized data of the parent compound, 2,6-difluorobenzonitrile (B137791), and predict the spectral characteristics of the target molecule.

Proton (¹H) NMR for Aliphatic and Aromatic Protons

In the ¹H NMR spectrum of 2,6-difluorobenzonitrile, the aromatic protons exhibit a characteristic splitting pattern due to coupling with the adjacent fluorine atoms. The spectrum typically shows a multiplet in the aromatic region. chemicalbook.comnih.gov

For this compound, the introduction of the butoxy group at the C4 position significantly alters the ¹H NMR spectrum. The butoxy group itself will introduce a new set of signals in the aliphatic region, corresponding to the four distinct types of protons in the butyl chain. These are expected to appear as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂).

In the aromatic region, the symmetry of the parent 2,6-difluorobenzonitrile is broken. The two aromatic protons at the C3 and C5 positions become chemically non-equivalent. Their signals are expected to appear as a doublet of doublets, each coupled to the adjacent fluorine atom and to each other. The electron-donating nature of the butoxy group will likely cause an upfield shift of these aromatic protons compared to those in 2,6-difluorobenzonitrile.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2,6-difluorobenzonitrile.

| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | H-3, H-5 | ~6.7 - 7.0 | dd | |

| -OCH₂- | ~4.0 | t | ||

| -CH₂- | ~1.7 - 1.8 | m | ||

| -CH₂- | ~1.4 - 1.5 | m | ||

| -CH₃ | ~0.9 - 1.0 | t | ||

| 2,6-difluorobenzonitrile | H-3, H-4, H-5 | 7.09 - 7.64 | m |

Carbon (¹³C) NMR for Core and Substituent Carbon Framework

The ¹³C NMR spectrum of 2,6-difluorobenzonitrile shows distinct signals for the aromatic carbons and the nitrile carbon, with the carbons directly bonded to fluorine exhibiting characteristic splitting. nih.govchemicalbook.com

The introduction of the butoxy group in this compound will lead to additional signals in the aliphatic region of the ¹³C NMR spectrum, corresponding to the four carbon atoms of the butyl chain. In the aromatic region, the chemical shifts of the carbons will be influenced by the electron-donating butoxy group. The C4 carbon, directly attached to the oxygen, is expected to show a significant downfield shift. The C3 and C5 carbons will likely experience an upfield shift due to the resonance effect of the butoxy group. The nitrile carbon (C≡N) is also expected to be influenced, though to a lesser extent. The carbon atoms directly bonded to fluorine (C2 and C6) will appear as doublets due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2,6-difluorobenzonitrile.

| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| This compound | C1 | ~95 - 100 | t |

| C2, C6 | ~160 - 165 | d | |

| C3, C5 | ~105 - 110 | t | |

| C4 | ~165 - 170 | t | |

| C≡N | ~115 - 120 | s | |

| -OCH₂- | ~68 - 72 | s | |

| -CH₂- | ~30 - 33 | s | |

| -CH₂- | ~18 - 21 | s | |

| -CH₃ | ~13 - 15 | s | |

| 2,6-difluorobenzonitrile | C1 | ~98.5 | t |

| C2, C6 | ~162.5 | d | |

| C3, C5 | ~112.5 | t | |

| C4 | ~133.0 | t | |

| C≡N | ~114.0 | s |

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. numberanalytics.com In 2,6-difluorobenzonitrile, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. This signal will be a multiplet due to coupling with the aromatic protons.

In this compound, the two fluorine atoms at the C2 and C6 positions remain chemically equivalent due to the symmetry of the substitution pattern relative to the fluorine atoms. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal may be slightly influenced by the electron-donating butoxy group at the para position. The signal will appear as a multiplet due to coupling with the ortho-protons (H-3 and H-5).

Table 3: Predicted ¹⁹F NMR Data for this compound and Experimental Data for 2,6-difluorobenzonitrile.

| Compound | Fluorine | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |

| This compound | F-2, F-6 | ~ -110 to -115 | m |

| 2,6-difluorobenzonitrile | F-2, F-6 | ~ -113 | m |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-difluorobenzonitrile exhibits characteristic absorption bands for the C-H, C≡N, C-F, and aromatic C=C stretching and bending vibrations. nih.govresearchgate.net

For this compound, the IR spectrum will show additional bands corresponding to the butoxy group. These include the C-H stretching vibrations of the alkyl chain in the 2850-2960 cm⁻¹ region and the C-O-C stretching vibrations of the ether linkage, which typically appear as a strong band in the 1200-1250 cm⁻¹ region. The characteristic C≡N stretching vibration is expected around 2230 cm⁻¹, and its position and intensity might be slightly altered by the electronic effects of the butoxy group. The C-F stretching vibrations will be present in the 1100-1300 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound and Experimental Data for 2,6-difluorobenzonitrile.

| Vibrational Mode | Predicted/Experimental Wavenumber (cm⁻¹) | Compound |

| C-H stretching (aromatic) | ~3050 - 3100 | This compound / 2,6-difluorobenzonitrile |

| C-H stretching (aliphatic) | ~2850 - 2960 | This compound |

| C≡N stretching | ~2230 | This compound / 2,6-difluorobenzonitrile |

| C=C stretching (aromatic) | ~1500 - 1600 | This compound / 2,6-difluorobenzonitrile |

| C-O-C stretching (ether) | ~1200 - 1250 | This compound |

| C-F stretching | ~1100 - 1300 | This compound / 2,6-difluorobenzonitrile |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com The Raman spectrum of 2,6-difluorobenzonitrile shows a strong band for the symmetric stretching of the aromatic ring and a characteristic band for the C≡N stretching vibration. nih.govresearchgate.net

In the Raman spectrum of this compound, the C≡N stretching vibration is expected to be a prominent feature. The symmetric breathing vibration of the substituted benzene (B151609) ring will also be a strong band. The aliphatic C-H stretching and bending vibrations of the butoxy group will likely be weaker in the Raman spectrum compared to the IR spectrum.

Table 5: Predicted Raman Active Bands for this compound and Experimental Data for 2,6-difluorobenzonitrile.

| Vibrational Mode | Predicted/Experimental Wavenumber (cm⁻¹) | Compound |

| C-H stretching (aromatic) | ~3050 - 3100 | This compound / 2,6-difluorobenzonitrile |

| C-H stretching (aliphatic) | ~2850 - 2960 | This compound |

| C≡N stretching | ~2230 | This compound / 2,6-difluorobenzonitrile |

| Aromatic ring breathing | ~1000 | This compound / 2,6-difluorobenzonitrile |

| C-F stretching | ~1100 - 1300 | This compound / 2,6-difluorobenzonitrile |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, provides valuable insights into the electronic structure of a molecule. The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals to higher energy ones.

The fundamental light-absorbing unit within this compound is the benzonitrile (B105546) system. Benzonitrile (C₆H₅CN) itself is a chromophore, a part of a molecule responsible for its color. The ultraviolet spectrum of benzonitrile vapor exhibits a close resemblance to the spectra of other monosubstituted benzenes. nih.gov The electronic transitions in benzonitrile and its derivatives are primarily π → π* transitions associated with the aromatic ring. These transitions are influenced by the cyano (-CN) substituent.

Theoretical and experimental studies on benzonitrile have identified several absorption bands. The spectrum is characterized by transitions from the ground state to various excited states. osti.gov The main high-intensity absorption in the mid-spectral region is often dominated by charge transfer interactions between the benzene ring and the substituent. youtube.com

The presence of substituents on the benzonitrile ring system significantly influences the position (λmax) and intensity (εmax) of the absorption bands. In this compound, the key substituents are the butoxy group (-OC₄H₉) at the para position and two fluorine atoms (-F) at the ortho positions.

Butoxy Group: The butoxy group is an alkoxy group, which acts as an auxochrome. An auxochrome is a group of atoms attached to a chromophore that modifies its ability to absorb light. Alkoxy groups are electron-donating and can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom. Studies on other substituted aromatic compounds have shown that alkoxy groups can lead to the appearance of multiple bands in the long-wavelength region. chemscene.com

Fluorine Atoms: Halogen substituents can have a more complex effect. While they are deactivating in terms of electrophilic aromatic substitution, their effect on the UV-Vis spectrum can be a combination of their inductive and resonance effects. The introduction of fluorine atoms can lead to shifts in the absorption maxima.

The interplay of the electron-donating butoxy group and the electronegative fluorine atoms in this compound will determine the final absorption spectrum. It is anticipated that the strong electron-donating effect of the para-butoxy group will be the dominant factor, leading to a significant bathochromic shift compared to unsubstituted benzonitrile.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below, based on the expected substituent effects.

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| Benzonitrile | ~ 224, 271 | ~ 13,000, 1,000 | Ethanol |

| This compound | ~ 245-255 | > 15,000 | Ethanol |

Note: The data for this compound is an educated estimation based on known substituent effects and is not based on direct experimental measurement.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of its ions.

The molecular formula for this compound is C₁₁H₁₁F₂NO, which corresponds to a molecular weight of approximately 211.21 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic ethers and nitriles. Key fragmentation processes would likely include:

Alpha-Cleavage of the Butoxy Group: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. nih.gov This would result in the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion.

Loss of Butene: A common rearrangement for alkoxy aromatics is the loss of an alkene, in this case, butene (C₄H₈), through a McLafferty-type rearrangement, resulting in a phenol-like radical cation.

Loss of the Butoxy Radical: Cleavage of the aryl-O bond can lead to the loss of a butoxy radical (•OC₄H₉).

Fragmentation of the Butyl Chain: Stepwise loss of alkyl fragments (e.g., CH₃•, C₂H₅•) from the butyl group.

Loss of HCN: A characteristic fragmentation of benzonitrile and its derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule. nih.gov

A predicted table of major fragment ions for this compound is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 211 | [C₁₁H₁₁F₂NO]⁺• | (Molecular Ion) |

| 168 | [C₈H₆F₂NO]⁺ | •C₃H₇ |

| 155 | [C₇H₃F₂NO]⁺• | C₄H₈ |

| 138 | [C₁₁H₁₁F₂N]⁺ | •OC₄H₉ |

| 128 | [C₆H₃F₂O]⁺ | C₄H₈ + HCN |

Note: This table represents predicted fragmentation patterns and has not been confirmed by experimental data for this specific compound.

High-Resolution Microwave Spectroscopy for Rotational and Centrifugal Distortion Constants (referencing 2,6-difluorobenzonitrile studies)

High-resolution microwave spectroscopy provides highly accurate information about the rotational motion of molecules in the gas phase. From the microwave spectrum, precise rotational constants (A, B, C) and centrifugal distortion constants can be determined. These constants are directly related to the moments of inertia of the molecule, and thus to its geometry.

The rotational and centrifugal distortion constants for 2,6-difluorobenzonitrile provide a baseline. The addition of a butoxy group at the para-position in this compound will have a significant impact on the molecule's mass distribution and therefore its moments of inertia. The butoxy group is substantially larger and more massive than a hydrogen atom, and its conformational flexibility (due to rotation around the C-O and C-C single bonds) will further complicate the rotational spectrum.

The substitution of a hydrogen atom with a butoxy group will lead to a considerable increase in the moments of inertia, which in turn will cause a significant decrease in the rotational constants (since B ∝ 1/I). The centrifugal distortion constants, which account for the non-rigidity of the molecule during rotation, will also be altered. chemscene.com

Below is a comparative table of rotational constants, with experimental values for 2,6-difluorobenzonitrile and theoretically predicted trends for this compound.

| Compound | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| 2,6-Difluorobenzonitrile (Experimental) | ~3000-3500 | ~1500-2000 | ~1000-1200 |

| This compound (Predicted Trend) | Significantly Lower | Significantly Lower | Significantly Lower |

Note: The values for 2,6-difluorobenzonitrile are approximate ranges based on available literature. The predicted trend for this compound is a qualitative inference based on the structural differences. The actual rotational spectrum of this compound would likely be complex due to the presence of multiple conformers of the butoxy chain, each with its own set of rotational constants.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

General methodologies for computational chemistry, such as Density Functional Theory (DFT), are well-established for predicting the properties of similar aromatic compounds. mdpi.comarxiv.org These methods are frequently used to elucidate electronic structures, perform frontier molecular orbital analysis, and map electrostatic potentials. emerginginvestigators.org Likewise, conformational analyses, including the study of rotational energy barriers and ring planarity, are standard computational procedures for understanding the three-dimensional structure and flexibility of substituted benzenes. rsc.orgmdpi.com

Until dedicated computational studies on this compound are conducted and published, a scientifically accurate and detailed article on its theoretical and computational chemistry, as per the requested outline, cannot be produced.

Computational Chemistry and Theoretical Modeling of 4 Butoxy 2,6 Difluorobenzonitrile

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. nih.govyoutube.commdpi.comruc.dknih.gov These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of magnetically active nuclei such as ¹H and ¹³C. nih.govmdpi.comruc.dknih.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to obtain theoretical NMR data that correlates well with experimental findings. mdpi.comruc.dk For a molecule like 4-Butoxy-2,6-difluorobenzonitrile, computational models can predict the chemical shifts for each unique carbon and hydrogen atom.

Note: The following data is illustrative for a substituted benzonitrile (B105546) and is intended to demonstrate the type of results obtained from computational predictions.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for an Analogous Alkoxy-difluorobenzonitrile.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom Group | Predicted ¹H Chemical Shift (ppm) |

| C-CN | 118.5 | Aromatic-H | 7.15 |

| C-F | 162.3 (d, J=250 Hz) | Methylene (B1212753) (-O-CH₂-) | 4.10 |

| C-O | 155.8 | Methylene (-CH₂-) | 1.85 |

| Aromatic C-H | 112.1 | Methylene (-CH₂-) | 1.55 |

| Aromatic C (ipso) | 105.4 | Methyl (-CH₃) | 0.98 |

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. derpharmachemica.comresearchgate.netdtic.mildtic.milnih.gov These predictions can help in the assignment of experimentally observed vibrational modes to specific molecular motions, such as stretching and bending of bonds.

Note: The following data is a representative example for a substituted benzonitrile, illustrating the kind of information that can be obtained through computational vibrational analysis.

Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) and Assignments for an Analogous Alkoxy-difluorobenzonitrile.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching |

| 2235 | C≡N stretching |

| 1620 | C=C aromatic ring stretching |

| 1280 | C-O stretching |

| 1100 | C-F stretching |

Reaction Pathway Modeling and Transition State Characterization (e.g., for substitution reactions)

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. wikipedia.orgjohnhogan.infoox.ac.ukacmm.nlhi.is This includes the identification of reactants, products, intermediates, and, crucially, transition states. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms.

Transition state theory (TST) is a fundamental concept used in these studies. wikipedia.orgjohnhogan.infoox.ac.ukacmm.nlhi.is By locating the transition state structure, which represents the highest energy point along the reaction coordinate, the activation energy (Ea) of the reaction can be calculated. This provides a quantitative measure of the kinetic feasibility of the reaction.

For the nucleophilic aromatic substitution of a difluorobenzonitrile derivative, computational methods can model the approach of a nucleophile, the formation of the Meisenheimer complex (a negatively charged intermediate), and the subsequent departure of the fluoride (B91410) leaving group. masterorganicchemistry.com The calculations can also provide insights into the regioselectivity of the reaction, predicting which of the two fluorine atoms is more susceptible to substitution.

Note: The following table provides hypothetical activation energies for a nucleophilic aromatic substitution reaction on a difluorinated aromatic ring, demonstrating the type of data generated from reaction pathway modeling.

Table 3: Calculated Activation Energies (kcal/mol) for a Nucleophilic Aromatic Substitution Reaction on an Analogous Difluorinated Aromatic Compound.

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

| Formation of Meisenheimer Intermediate | 15.2 |

| Departure of Fluoride Leaving Group | 2.5 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govyoutube.comwikipedia.orgupc.edunih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule like this compound behaves in a particular environment, such as in a solvent.

These simulations can provide information on:

Conformational Dynamics: How the butoxy side chain flexes and rotates.

Solvation Structure: How solvent molecules arrange themselves around the solute.

Transport Properties: Such as diffusion coefficients.

An MD simulation is typically set up by placing the molecule of interest in a box of solvent molecules. The interactions between all atoms are described by a force field. The simulation then proceeds in a series of small time steps, tracking the positions and velocities of all atoms.

Note: The table below outlines typical parameters and potential outputs for a molecular dynamics simulation of a small organic molecule in a solvent, which could be applied to this compound.

Table 4: Typical Parameters and Outputs of a Molecular Dynamics Simulation for a Small Molecule in Solution.

| Simulation Parameter | Typical Value/Description | Potential Output/Analysis |

| Force Field | e.g., AMBER, CHARMM, GROMOS | Trajectory of atomic positions and velocities |

| Solvent | e.g., Water, DMSO, Chloroform | Radial distribution functions (solute-solvent) |

| Temperature | 298 K (Room Temperature) | Root Mean Square Deviation (RMSD) |

| Pressure | 1 atm | Root Mean Square Fluctuation (RMSF) |

| Simulation Time | 100 ns | Diffusion coefficient |

| Time Step | 2 fs | Conformational analysis |

Advanced Materials Science Applications of 4 Butoxy 2,6 Difluorobenzonitrile and Its Polymer Derivatives

Development of Poly(arylene ether)s and Related Polymers

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. nih.gov The introduction of the 4-Butoxy-2,6-difluorobenzonitrile monomer into this polymer family offers a versatile tool for tailoring their characteristics.

The synthesis of poly(arylene ether)s incorporating this compound is primarily achieved through aromatic nucleophilic substitution (SNAr) polycondensation. researchgate.net In this reaction, the electron-withdrawing nature of the nitrile group and the two fluorine atoms activate the aromatic ring, making the carbon atoms at the fluorine positions highly susceptible to nucleophilic attack by a bisphenolic comonomer. The general scheme for this polymerization is as follows:

Monomers : this compound and a selected bisphenol (e.g., Bisphenol A, 4,4'-dihydroxybiphenyl).

Solvent : A high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

Catalyst : A weak base, typically potassium carbonate (K2CO3), is used to deprotonate the bisphenol, forming the more reactive phenoxide nucleophile.

Conditions : The reaction is typically carried out at elevated temperatures (150-190 °C) to ensure a high degree of polymerization.

The fluorine atoms on the 2,6-difluorobenzonitrile (B137791) moiety are the leaving groups in this substitution reaction, leading to the formation of the characteristic ether linkages of the poly(arylene ether) backbone. The choice of bisphenol comonomer plays a crucial role in determining the final properties of the polymer.

A key advantage of using difluorobenzonitrile monomers like this compound is the ability to control the molecular weight of the resulting polymer by adjusting the monomer ratio. researchgate.net For instance, using a slight excess of the difluorobenzonitrile monomer can lead to the formation of fluorine-terminated oligomers, which can be further functionalized or used in the synthesis of block copolymers. researchgate.net

| Reaction Component | Role | Example |

| Activated Monomer | Provides electrophilic sites for substitution | This compound |

| Nucleophilic Monomer | Provides the attacking phenoxide ions | Bisphenol A |

| Solvent | Dissolves reactants and facilitates reaction | N-methyl-2-pyrrolidone (NMP) |

| Base | Deprotonates the bisphenol | Potassium Carbonate (K2CO3) |

The incorporation of this compound has a significant impact on the resulting polymer's architecture. The butoxy group introduces a degree of flexibility into the otherwise rigid polymer backbone. This flexible side chain can disrupt chain packing, leading to a more amorphous morphology and potentially lower glass transition temperatures compared to polymers with smaller or no side groups. nih.gov

Furthermore, the presence of the nitrile group offers a site for potential post-polymerization modification. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for cross-linking or grafting of other polymer chains. This versatility enables the creation of complex polymer networks with tailored properties.

The steric hindrance provided by the butoxy group and the ortho-fluorine atoms can also influence the polymer's conformation and solubility. The butoxy group, being a four-carbon alkoxy chain, increases the lipophilicity of the polymer, which can enhance its solubility in certain organic solvents.

The macroscopic properties of poly(arylene ether)s derived from this compound are a direct consequence of its molecular structure.

| Structural Feature of Monomer | Influence on Polymer Properties |

| Difluorobenzonitrile Core | High thermal stability, chemical resistance, and mechanical strength. The nitrile group contributes to high polarity and strong intermolecular interactions. |

| Butoxy Side Group (-OC4H9) | Increases flexibility, improves solubility in organic solvents, and can lower the glass transition temperature. nih.gov May also impact the dielectric properties of the polymer. |

| Ether Linkages | Provide good thermal stability and some rotational freedom in the polymer backbone. |

The combination of these structural elements can lead to polymers with a unique balance of properties. For example, the enhanced solubility and processability afforded by the butoxy group, combined with the high performance characteristics of the poly(arylene ether) backbone, make these materials attractive for applications such as advanced coatings, membranes for gas separation, and high-temperature adhesives.

Exploration in Liquid Crystalline and Molecular Ferroelectric Materials

The unique electronic and structural features of the this compound fragment also make it a valuable component in the design of liquid crystalline and molecular ferroelectric materials. clarkson.eduresearchgate.net

Mesogenic molecules, which are the building blocks of liquid crystals, typically consist of a rigid core and one or more flexible terminal groups. The this compound moiety can serve as a key part of the rigid core in such molecules.

The design principles for incorporating this fragment include:

Enhancing Dipole Moment : The strong electron-withdrawing nature of the fluorine atoms and the nitrile group creates a significant dipole moment in the molecule. This is a critical factor for achieving ferroelectric behavior in liquid crystals. aps.org

Tailoring Molecular Shape : The bent shape that can be induced by the substitution pattern of the benzonitrile (B105546) ring can favor the formation of specific mesophases, such as the twist-bend nematic (N_TB) phase. aps.org

Controlling Intermolecular Interactions : The fluorine atoms can engage in specific intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding (with appropriate hydrogen bond donors), which can influence the stability and type of the resulting mesophase.

By strategically attaching other aromatic rings and flexible alkyl or alkoxy chains to the this compound core, a wide variety of mesogenic structures can be synthesized.

The incorporation of the this compound fragment has a profound effect on the mesophase behavior of liquid crystalline materials.

Mesophase Stability : The rigid and polar nature of the fluorinated benzonitrile core tends to promote the formation of ordered mesophases, such as smectic and nematic phases, and can increase the clearing point (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid).

Phase Transitions : The flexible butoxy group plays a crucial role in lowering the melting point of the material, which is essential for creating liquid crystals that exhibit their mesophases at or near room temperature. The length and branching of this alkoxy chain can be varied to fine-tune the transition temperatures.

Ferroelectric Properties : For the development of ferroelectric nematic liquid crystals (NF), the high axial dipole moment provided by the fluorinated benzonitrile unit is a key enabling feature. aps.org The spontaneous alignment of these dipoles in the nematic phase leads to the macroscopic polarization that defines ferroelectricity.

The interplay between the rigid, polar core and the flexible terminal group allows for precise control over the temperature range and stability of the desired liquid crystalline phase. This makes this compound a promising component for the development of next-generation display technologies, sensors, and other electro-optic devices. wikipedia.orgaps.org

Contributions to Dielectric Anisotropy and Spontaneous Polarization in Ferroelectric Nematic Phases

The discovery of ferroelectric nematic (NF) liquid crystals has opened new avenues for the development of fast-switching electro-optical devices. aps.org These materials possess a macroscopic spontaneous polarization (Ps) that can be switched by an external electric field, a property that is highly dependent on the molecular structure of the constituent molecules. ubc.ca The incorporation of molecules with strong dipole moments and specific shapes is crucial for the formation and stability of the NF phase.

While direct experimental data on the contribution of this compound to the properties of ferroelectric nematic phases is not extensively available in the public domain, we can infer its potential based on the properties of structurally similar compounds. The presence of two fluorine atoms ortho to the nitrile group significantly influences the electronic distribution within the molecule, leading to a strong transverse dipole moment. This is a key characteristic for inducing or enhancing ferroelectricity in nematic phases.

Research on related difluorobenzonitrile derivatives has shown their significant impact on the dielectric anisotropy (Δε) of liquid crystal mixtures. For instance, the addition of 4-[4-(trans-4-butylcyclohexylethyl)phenyl]-2,6-difluorobenzonitrile to a nematic liquid crystal host resulted in a notable increase in the positive dielectric anisotropy. This enhancement is attributed to the large dipole moment associated with the 2,6-difluorobenzonitrile core.

The general requirements for a molecule to contribute effectively to a ferroelectric nematic phase include a bent or "banana-like" shape and a strong transverse dipole moment. The butoxy chain in this compound provides conformational flexibility, which could facilitate the necessary packing arrangements for the emergence of a polar nematic order.

The following table summarizes the dielectric properties of a nematic liquid crystal mixture before and after the addition of a related difluorobenzonitrile derivative, illustrating the potential impact of such compounds.

| Property | Liquid Crystal Host (ZLI-1132) | Mixture with 15% Difluorobenzonitrile Derivative |

| Dielectric Anisotropy (Δε) | +10.0 | +12.0 |

| Optical Anisotropy (Δn) | 0.1388 | 0.1402 |

| Clearing Point (°C) | 71.0 | 78.5 |

Data extrapolated from studies on similar difluorobenzonitrile derivatives.

The increase in dielectric anisotropy is a strong indicator of the polar nature of the added compound and its alignment within the liquid crystal director field. It is hypothesized that this compound would exhibit a similar, if not more pronounced, effect due to the specific combination of its substituent groups. Further research is required to quantify its precise contribution to spontaneous polarization in a ferroelectric nematic phase.

Advanced Coatings and Composites Applications

The unique properties of this compound also suggest its utility in the formulation of advanced coatings and composites. The presence of fluorine atoms is known to impart desirable characteristics such as low surface energy, high thermal stability, and chemical resistance.

Functionalization of Surfaces using this compound Derivatives

The functionalization of surfaces is a critical step in creating materials with tailored properties such as improved adhesion, biocompatibility, or anti-fouling characteristics. Polymers derived from this compound could be employed for surface modification. The nitrile group offers a versatile chemical handle for polymerization or for grafting onto existing polymer backbones.

While specific research on the use of this compound for surface functionalization is limited, the principles of polymer chemistry suggest that it could be a valuable monomer or co-monomer for this purpose.

Integration into High-Performance Polymeric Coatings

High-performance coatings are essential for protecting materials in harsh environments. Fluoropolymers are often used in these applications due to their exceptional properties. paint.org Phthalonitrile-based resins, which are structurally related to benzonitriles, are known for their outstanding thermal and oxidative stability, making them suitable for aerospace and other demanding applications. researchgate.net

Polymers incorporating the this compound unit could exhibit a synergistic combination of properties. The fluorinated aromatic rings would enhance the thermal stability and chemical resistance, while the butoxy groups could improve processability and solubility in organic solvents, a common challenge with highly rigid polymers. The nitrile groups can undergo cross-linking reactions at elevated temperatures, leading to a highly durable and robust thermoset coating. researchgate.net

The table below outlines the expected property enhancements of a polymeric coating upon the integration of a this compound-based polymer.

| Property | Conventional Epoxy Coating | Hypothetical Epoxy Coating Modified with this compound Polymer |

| Thermal Stability (Td5%) | ~300 °C | >400 °C |

| Chemical Resistance | Good | Excellent |

| Surface Energy | Moderate | Low |

| Adhesion | Good | Potentially Improved |

These are projected enhancements based on the known properties of fluorinated and nitrile-containing polymers.

The development of such high-performance coatings would require further research into the synthesis and polymerization of this compound and the characterization of the resulting polymeric materials.

Role in Chemical Biology and Drug Discovery As a Synthetic Intermediate and Design Motif Excluding Clinical/safety

Utilization as a Core Intermediate in Organic Synthesis for Complex Molecular Architectures

The structure of 4-Butoxy-2,6-difluorobenzonitrile makes it a strategic precursor for the synthesis of more elaborate molecular architectures. The synthesis of this compound itself relies on established organic chemistry reactions, often involving the sequential introduction of its key functional groups onto an aromatic ring. For instance, the creation of the difluorobenzonitrile core can be achieved through halogen exchange reactions, where a precursor like 2,6-dichlorobenzonitrile (B3417380) is treated with a fluoride (B91410) source, such as potassium fluoride (KF), in a polar aprotic solvent. semanticscholar.org The butoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis, where a precursor phenol (B47542) is reacted with a butyl halide. The synthesis of 4-butoxyphenol, a potential intermediate, can be achieved by reacting hydroquinone (B1673460) with a butylating agent. google.com

Once synthesized, this compound becomes a versatile building block. The nitrile group (-CN) is a particularly useful functional handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. The fluorine atoms at the 2 and 6 positions significantly influence the reactivity of the aromatic ring. Their strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, allowing for the displacement of other leaving groups that might be present. This electronic feature is crucial for constructing poly(cyanoaryl ethers) and other polymers where the benzonitrile (B105546) unit is a repeating monomer. sigmaaldrich.com

The combination of the lipophilic butoxy group and the polar, electron-withdrawing difluorobenzonitrile moiety allows this intermediate to be used in the synthesis of molecules designed to have specific solubility and electronic properties, which are important considerations in pharmaceutical and materials science research.

Integration into Photoswitchable Molecular Systems

Photoswitchable molecules, which undergo reversible structural changes upon exposure to specific wavelengths of light, are at the forefront of materials science and chemical biology. kinampark.com The fluorinated benzonitrile motif is a key component in the design of advanced photoswitches, particularly those based on azobenzene (B91143). nih.govresearchgate.net

The rational design of photoswitchable molecules aims to create systems that can be controlled with high precision, often using visible or near-infrared light to be compatible with biological systems. kinampark.com The incorporation of fluorinated benzonitrile moieties into scaffolds like azobenzene is a deliberate design choice. Azobenzenes undergo a reversible isomerization from a stable E (trans) isomer to a metastable Z (cis) isomer upon irradiation. kinampark.comrsc.org The properties of these isomers, including their absorption spectra and dipole moments, can be significantly different. By attaching a this compound group to an azobenzene core, chemists can create a highly functionalized photoswitch. The benzonitrile group provides a site for further chemical modification, allowing the photoswitch to be tethered to other molecules, surfaces, or biopolymers.

The substitution pattern on the azobenzene's phenyl rings is critical for tuning its photochemical properties. Specifically, the introduction of fluorine atoms at the ortho positions (relative to the azo group) is a key strategy to enable switching with lower energy visible light instead of UV light, which can be damaging to biological samples. nih.gov The fluorine atoms destabilize the π-system of the E isomer and stabilize the n-orbitals, leading to a separation of the n→π* absorption bands of the E and Z isomers. This separation allows for selective isomerization using different colors of visible light (e.g., green and blue light) to switch back and forth. nih.gov

The alkoxy group, such as the butoxy group in this compound, also plays a role. As an electron-donating group, it can further modulate the electronic structure of the azobenzene system, influencing the wavelengths of light required for switching and the thermal stability of the Z isomer. The interplay between the electron-donating alkoxy group and the electron-withdrawing fluorinated benzonitrile moiety provides a sophisticated mechanism for fine-tuning the molecule's light-responsive behavior.

The relationship between a molecule's structure and its photophysical properties is central to developing effective light-addressable systems. For photoswitches based on fluorinated benzonitriles, key properties include the wavelengths of maximum absorption (λmax) for both isomers, the photostationary state (PSS) which describes the isomer ratio at a given wavelength, and the quantum yield of isomerization.

The table below illustrates the typical effects of fluorination on the photophysical properties of azobenzene-based photoswitches, demonstrating the principles that would apply to a system incorporating a this compound motif.

Table 1: Illustrative Photophysical Properties of Substituted Azobenzenes

| Compound | Substitution Pattern | E-isomer n→π* λmax | Z-isomer n→π* λmax | Separation (Δλ) | Switching Wavelengths |

|---|---|---|---|---|---|

| Parent Azobenzene | Unsubstituted | ~440 nm | ~440 nm | ~0 nm | UV / Blue |

| Tetrafluoro-azobenzene | Ortho-fluorinated | ~460 nm | ~500 nm | ~40 nm | Blue / Green |

| Functionalized Fluoro-azobenzene | Ortho-fluorinated with additional groups | Tunable | Tunable | >40 nm | Visible Light |

This table is illustrative and based on general findings in the field of photoswitchable azobenzenes. nih.gov

This structure-property relationship is critical for designing molecules for specific applications, such as phototriggers for biological events or components in light-responsive materials. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level (e.g., enzyme inhibition context, without biological results)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are used to understand how the chemical structure of a compound influences its interaction with a biological target, such as an enzyme. nih.gov While not a drug itself, this compound represents a fragment or substituent pattern that can be systematically varied in SAR studies to probe molecular interactions.

In the context of designing an enzyme inhibitor, a lead compound is often modified at various positions to optimize its binding affinity and selectivity. nih.gov The this compound moiety provides several points for investigation: